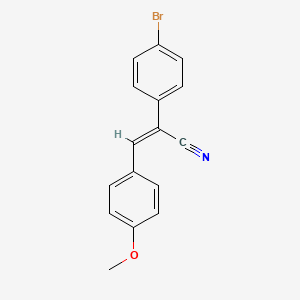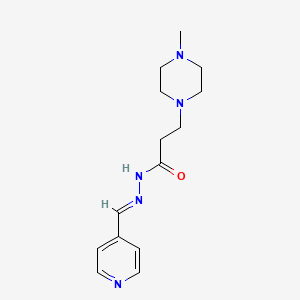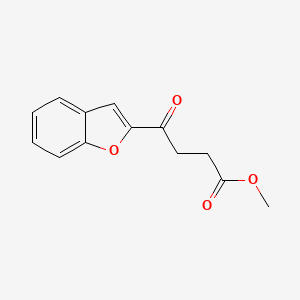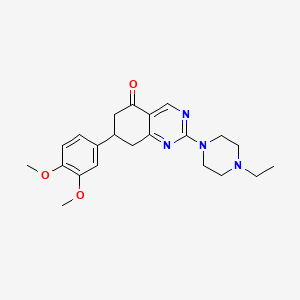![molecular formula C15H16N2O5S2 B5525375 ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, and functional group transformations. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, demonstrating the complexity and specificity of synthesis routes for such compounds (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), provide additional insights into geometric parameters and vibrational frequencies, aiding in the understanding of molecular structures. For example, detailed spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate revealed its complex structure and behavior (İ. Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds typically explore their reactivity towards various reagents, elucidating their functional group transformations and mechanisms. The study of Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases derived from related structural motifs has shown the versatility and reactivity of such compounds, providing insights into their potential chemical behavior (K. Sancak et al., 2007).
Physical Properties Analysis
The physical properties of compounds similar to ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate, such as solubility, melting point, and crystallinity, are often determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and interactions with other molecules, are central to understanding the compound's applications and safety profile. Investigations into the pharmacokinetics and metabolic interconversion of compounds with similar structures provide essential data on their chemical behavior in biological systems (B. Kuo et al., 1993).
Aplicaciones Científicas De Investigación
Molecular Structures and Hydrogen Bonding
- Research into the structures of substituted 4-pyrazolylbenzoates, including molecules with similar structures to the compound , has highlighted the importance of hydrogen bonding in determining the supramolecular structures of these compounds. These studies have shown how N-H...O hydrogen bonds can link molecules into chains and frameworks, providing insight into the structural dynamics and potential applications of these compounds in materials science and crystal engineering (Portilla et al., 2007).
Antimicrobial Agents
- The synthesis and characterization of new quinazolines, including compounds structurally related to the specified chemical, have been investigated for their potential as antimicrobial agents. These studies suggest a promising avenue for the development of new drugs and treatments based on the antimicrobial properties of these compounds (Desai et al., 2007).
Propiedades
IUPAC Name |
ethyl 4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-3-22-15(19)10-4-6-11(7-5-10)17-24(20,21)12-8-13(23-9-12)14(18)16-2/h4-9,17H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXTYCZALVQWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)